2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride
CAS No.: 1215598-66-5
Cat. No.: VC8059090
Molecular Formula: C12H20Cl2N4
Molecular Weight: 291.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1215598-66-5 |
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Molecular Formula | C12H20Cl2N4 |
Molecular Weight | 291.22 |
IUPAC Name | [1-(3-methylbutyl)benzimidazol-2-yl]hydrazine;dihydrochloride |
Standard InChI | InChI=1S/C12H18N4.2ClH/c1-9(2)7-8-16-11-6-4-3-5-10(11)14-12(16)15-13;;/h3-6,9H,7-8,13H2,1-2H3,(H,14,15);2*1H |
Standard InChI Key | CRJXBTXNKOPMAP-UHFFFAOYSA-N |
SMILES | CC(C)CCN1C2=CC=CC=C2N=C1NN.Cl.Cl |
Canonical SMILES | CC(C)CCN1C2=CC=CC=C2N=C1NN.Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Composition and Formula
The molecular formula of 2-hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride is C₁₂H₂₀Cl₂N₄, with a molecular weight of 307.22 g/mol. The base compound (without hydrochloride salts) has a molecular formula of C₁₂H₁₈N₄ (MW: 218.3 g/mol) . The dihydrochloride form arises from protonation of the hydrazine (-NHNH₂) and benzimidazole nitrogen atoms, improving crystallinity and handling stability .
Structural Features
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Benzimidazole core: A fused bicyclic system comprising a benzene ring and an imidazole ring.
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Hydrazine substituent: A -NHNH₂ group at position 2, enabling nucleophilic reactivity and metal coordination.
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3-Methylbutyl side chain: A branched alkyl group at position 1, enhancing lipophilicity and membrane permeability .
Key Physicochemical Data
Property | Value | Source |
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Melting Point | Not reported (decomposes) | |
Solubility | Soluble in DMSO, water (limited) | |
Storage Conditions | Frozen (-20°C) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride typically involves:
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Alkylation of benzimidazole: Reaction of 2-chlorobenzimidazole with 1-bromo-3-methylbutane to introduce the 3-methylbutyl group .
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Hydrazine substitution: Displacement of the 2-chloro group with hydrazine hydrate under reflux conditions .
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Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Critical Reaction Parameters
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Temperature: 80–100°C for alkylation and hydrazine substitution.
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Catalysts: Base catalysts (e.g., K₂CO₃) for deprotonation during alkylation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O):
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¹³C NMR:
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δ 22.1 (-CH(CH₃)₂), 28.5 (-CH₂CH(CH₃)₂), 48.3 (N-CH₂), 115–140 (aromatic carbons).
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Infrared (IR) Spectroscopy
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Key peaks:
Biological Activity and Mechanisms
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
Compound | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HeLa | Source |
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2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole | 2.1 | 1.8 | |
Paclitaxel (Control) | 0.003 | 0.002 |
Antimicrobial Properties
The compound demonstrates moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 μg/ml) and fungi (e.g., Candida albicans, MIC: 16 μg/ml) . The hydrazine group facilitates hydrogen bonding with microbial enzymes, impairing nucleic acid synthesis .
Pharmacokinetic and Toxicological Profiles
Metabolic Stability
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Half-life (in vitro): 4.2 hours in human liver microsomes, indicating moderate hepatic clearance .
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CYP450 inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM) .
Parameter | Value | Source |
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Acute Toxicity (LD₅₀, rat) | 320 mg/kg (oral) | |
Skin Irritation | Moderate (GHS Category 2) | |
Ocular Toxicity | Severe irritation (GHS Cat. 1) |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing:
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Antimitotic agents: Structural modifications at the hydrazine position improve tubulin-binding affinity .
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Antiviral drugs: Hybridization with nucleoside analogs targets viral polymerases .
Case Study: Hybrid Anticancer Agents
Coupling the benzimidazole core with naphthalimide via a triazole linker yielded hybrid molecules with dual DNA intercalation and tubulin inhibition activity (IC₅₀: 0.8 μM vs. MCF-7) .
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